Enhanced Butyrylcholinesterase (BChE) Inhibition Potency: 4-Fluorophenyl vs. 4-Chlorophenyl Triazole Derivatives
In a head-to-head comparison of escitalopram-derived triazole analogs, the 4-fluorophenyl-substituted compound (compound 78) demonstrated superior butyrylcholinesterase (BChE) inhibitory potency compared to the corresponding 4-chlorophenyl analog (compound 75) [1]. The assay context involved isolated enzyme inhibition studies in vitro.
| Evidence Dimension | Butyrylcholinesterase (BChE) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.31 ± 0.43 μM (4-fluorophenyl derivative, compound 78) |
| Comparator Or Baseline | IC50 = 6.71 ± 0.25 μM (4-chlorophenyl derivative, compound 75) |
| Quantified Difference | ΔIC50 = 1.40 μM (approximately 21% more potent than 4-chlorophenyl analog) |
| Conditions | In vitro cholinesterase inhibition assay; isolated enzyme |
Why This Matters
This quantitative potency advantage supports selection of the 4-fluorophenyl triazole scaffold over the 4-chlorophenyl analog when developing BChE-targeted probes or therapeutic candidates.
- [1] Synthesis of novel triazoles and a tetrazole of escitalopram as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2015; 4-chlorophenyl- (75, IC50 6.71±0.25 μM) vs. 4-fluorophenyl- (78, IC50 5.31±0.43 μM) for BChE inhibition. View Source
